molecular formula C30H18O2S2 B4929088 6,11-Bis(phenylsulfanyl)tetracene-5,12-dione

6,11-Bis(phenylsulfanyl)tetracene-5,12-dione

Cat. No.: B4929088
M. Wt: 474.6 g/mol
InChI Key: OVRDDBKQTKBMQP-UHFFFAOYSA-N
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Description

6,11-Bis(phenylsulfanyl)tetracene-5,12-dione is an organic compound belonging to the tetracene family This compound is characterized by the presence of two phenylsulfanyl groups attached to the tetracene backbone at positions 6 and 11, and two carbonyl groups at positions 5 and 12

Properties

IUPAC Name

6,11-bis(phenylsulfanyl)tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O2S2/c31-27-21-15-7-8-16-22(21)28(32)26-25(27)29(33-19-11-3-1-4-12-19)23-17-9-10-18-24(23)30(26)34-20-13-5-2-6-14-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRDDBKQTKBMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C4=CC=CC=C42)SC5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Bis(phenylsulfanyl)tetracene-5,12-dione typically involves the following steps:

    Starting Materials: The synthesis begins with tetracene-5,12-dione as the core structure.

    Introduction of Phenylsulfanyl Groups: Phenylsulfanyl groups are introduced at positions 6 and 11 through nucleophilic substitution reactions. This can be achieved using thiophenol in the presence of a base such as sodium hydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6,11-Bis(phenylsulfanyl)tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiophenol, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted tetracene derivatives.

Scientific Research Applications

6,11-Bis(phenylsulfanyl)tetracene-5,12-dione has several scientific research applications:

    Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Studies:

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of 6,11-Bis(phenylsulfanyl)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The phenylsulfanyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Tetracene-5,12-dione: The parent compound without the phenylsulfanyl groups.

    6,11-Dihydroxy-5,12-tetracenedione: A derivative with hydroxyl groups instead of phenylsulfanyl groups.

    6,11-Di(thiophen-2-yl)-tetracene-5,12-dione: A similar compound with thiophenyl groups.

Uniqueness

6,11-Bis(phenylsulfanyl)tetracene-5,12-dione is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic properties and reactivity

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